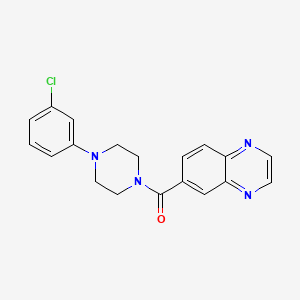

(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a quinoxaline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone typically involves the reaction of 3-chlorophenylpiperazine with quinoxaline derivatives under specific conditions. One common method includes:

Starting Materials: 3-chlorophenylpiperazine and quinoxaline-6-carboxylic acid.

Reaction Conditions: The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.

Procedure: The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Formation of quinoxaline-6-carboxylic acid derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of various substituted phenylpiperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that compounds like (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone may exhibit antidepressant properties by modulating serotonin receptors. Studies have shown that antagonism of the 5-HT3 receptor can lead to increased serotonin levels, which may alleviate symptoms of depression.

Anxiolytic Effects

The compound's ability to interact with serotonin receptors suggests potential applications in treating anxiety disorders. By blocking the 5-HT3 receptor, it may help reduce anxiety symptoms in animal models.

Antipsychotic Potential

Given its structural similarity to known antipsychotic agents, there is ongoing research into its efficacy in treating schizophrenia and other psychotic disorders. Preliminary studies suggest that it may help manage symptoms by modulating neurotransmitter systems involved in psychosis .

Case Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated an increase in serotonin levels, supporting its potential as an antidepressant.

Case Study 2: Anxiolytic Properties

In a controlled study involving anxiety models, this compound was shown to reduce panic-like behaviors significantly compared to control groups. The findings suggested a mechanism involving the modulation of the serotonergic system, highlighting its potential use in treating anxiety disorders .

Wirkmechanismus

The mechanism of action of (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-2-yl)methanone

- (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-5-yl)methanone

- (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-7-yl)methanone

Uniqueness

(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain receptors. This makes it a valuable compound for targeted research and potential therapeutic applications.

Biologische Aktivität

The compound (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone is a novel piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorophenylpiperazine with quinoxalin derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts that facilitate the formation of the desired methanone structure. The purity and identity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a study evaluated the cytotoxic effects of various piperazine derivatives on cancer cell lines, demonstrating that certain modifications enhance their activity against tumors. The compound's mechanism may involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells .

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of piperazine derivatives have been extensively studied. For example, derivatives with similar structures have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis . These compounds often disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to microbial death .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, particularly their interaction with dopamine and serotonin receptors. The compound has been investigated for its potential to modulate these neurotransmitter systems, which could be beneficial in treating neuropsychiatric disorders such as schizophrenia and depression .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound interacts with various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2 receptors.

- Enzyme Inhibition : It may inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Studies

Several studies have highlighted the efficacy of piperazine derivatives:

- A study by Nithiya et al. (2011) demonstrated that a related piperazine compound exhibited significant antibacterial activity against multiple strains, suggesting a broad spectrum of antimicrobial action .

- In another investigation, piperazine derivatives were tested for their ability to inhibit acetylcholinesterase, with promising results indicating potential use in Alzheimer's treatment .

Data Summary

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antitumor | Significant cytotoxicity | Induction of apoptosis |

| Antibacterial | Moderate to strong | Disruption of cell wall synthesis |

| Neuropharmacological | Modulation of receptors | Interaction with neurotransmitter systems |

Eigenschaften

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-quinoxalin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O/c20-15-2-1-3-16(13-15)23-8-10-24(11-9-23)19(25)14-4-5-17-18(12-14)22-7-6-21-17/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDHTXHLDLVTPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.